molecular formula C18H16ClN3OS B2919173 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-41-8

3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2919173
CAS RN: 391226-41-8
M. Wt: 357.86
InChI Key: PFVPBTZOFONJHN-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, depending on the substituents on the benzene ring and the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides, such as their density, melting point, and boiling point, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited higher activity than the reference drug in some cases, highlighting their potential as anticancer agents (Ravinaik et al., 2021). Additionally, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized, demonstrating promising anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017).

Synthesis Methodologies

Research has also focused on the synthesis methodologies of thiadiazole derivatives. For example, a convenient method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides has been developed, offering high yields and a range of electrophilic reagents (Takikawa et al., 1985). Another study provided a straightforward synthesis route for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds with potential insecticidal activity (Mohamed et al., 2020).

Photophysical Properties

The photophysical properties of thiadiazole derivatives have been investigated, revealing that solvent-induced tautomerism does not depend on the electric dipole moment but rather on the solvent's average electric polarizability. This study provides insight into the keto/enol equilibrium of thiadiazole-derived compounds, which could have implications for their use in various applications (Matwijczuk et al., 2017).

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their structure and the context in which they are used. For example, some benzamides are used as potential drug compounds .

Safety and Hazards

The safety and hazards associated with benzamides depend on their specific structure and the conditions under which they are handled .

Future Directions

The future directions in the research and application of benzamides could involve the development of new synthetic methods, the discovery of new therapeutic uses, and the improvement of their physical and chemical properties .

properties

IUPAC Name

3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-10-7-11(2)15(12(3)8-10)17-21-22-18(24-17)20-16(23)13-5-4-6-14(19)9-13/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVPBTZOFONJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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